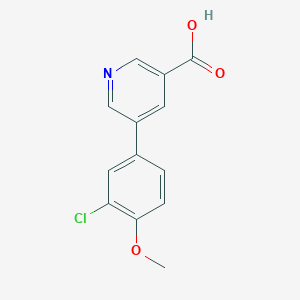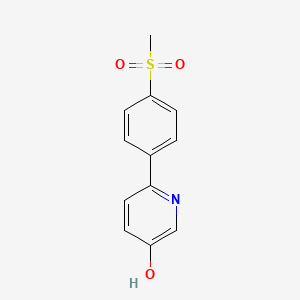
6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol
概要
説明
“6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol” is a chemical compound with the molecular formula C12H11NO3S and a molecular weight of 249.29 . It belongs to the class of organic compounds known as heterocyclic building blocks, specifically pyridines . It has potential applications in various fields including medicinal chemistry, drug discovery, and organic synthesis.
Synthesis Analysis
The synthesis of “6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol” involves a reaction with potassium carbonate in N,N-dimethyl-formamide at 80℃ for 20 hours . The reaction mixture consists of {1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}methyl methanesulfonate, 6-[4-(methylsulfonyl)phenyl]-3-pyridinol, and powdered potassium carbonate . The yield of this reaction is reported to be 84% .Molecular Structure Analysis
The molecular structure of “6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol” consists of a pyridine ring attached to a phenyl ring through a carbon-carbon bond . The phenyl ring is substituted with a methylsulfonyl group . The pyridine ring carries a hydroxyl group .Physical And Chemical Properties Analysis
“6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用
Molecular Conformations and Hydrogen Bonding
A study focused on the synthesis and molecular conformations of related compounds, including 1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. This work provides insights into the molecular structures and hydrogen bonding patterns, which are crucial for understanding the behavior of similar compounds like 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol (Sagar et al., 2017).
Antitrypanosomal and Antiplasmodial Properties
Research into the antiplasmodial properties of 2-aminopyridines identified a compound closely related to 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol as a promising antitrypanosomal agent. This suggests potential applications of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol in treating diseases caused by Trypanosoma brucei (Veale et al., 2019).
Catalytic Applications
A novel ionic liquid, incorporating a similar pyridine structure, demonstrated its efficiency as a catalyst in the Knoevenagel–Michael reaction. This indicates that 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol could have potential applications in catalysis (Moosavi‐Zare et al., 2013).
Synthesis of Related Compounds
Research into the synthesis of related compounds, including 4-(dimethylamino)pyridine derivatives, highlights the chemical flexibility and utility of similar pyridine structures in synthetic chemistry. This suggests potential applications in synthesizing new derivatives of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol (Wen-jun, 2007).
COX-2 Inhibition
Research on 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, which are structurally related to 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol, has shown these compounds to be effective COX-2 inhibitors. This implies potential therapeutic applications in the realm of inflammation and pain management (Friesen et al., 1998).
特性
IUPAC Name |
6-(4-methylsulfonylphenyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-17(15,16)11-5-2-9(3-6-11)12-7-4-10(14)8-13-12/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUPRGVDEBLUCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692731 | |
| Record name | 6-[4-(Methanesulfonyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol | |
CAS RN |
1032825-20-9 | |
| Record name | 6-[4-(Methylsulfonyl)phenyl]-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1032825-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[4-(Methanesulfonyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B1425061.png)
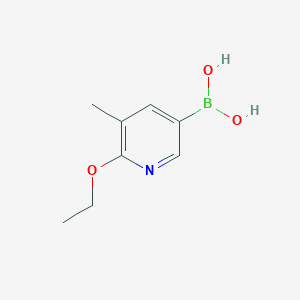
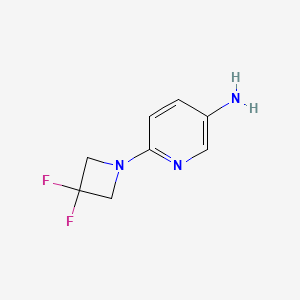
![6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B1425064.png)
![4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1425065.png)
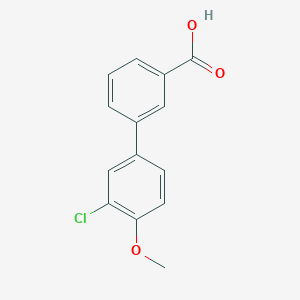
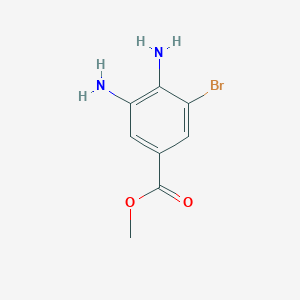
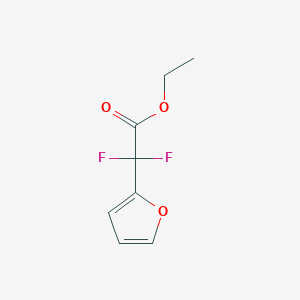
![4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425073.png)
![3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1425074.png)
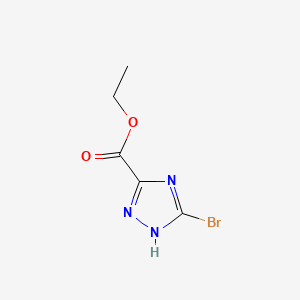
![4-[(2,2,2-Trifluoroethyl)amino]phenol](/img/structure/B1425077.png)
![9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1425080.png)
